

Efficiency of perovskite solar cells with and without Ethylammonium formate additive

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Ethylammonium Formate Additive in Perovskite Solar Cells: A Comparative Guide

The relentless pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to extensive research into various additives to modulate perovskite film formation and passivate defects. Among these, ionic liquids and small organic molecules have shown considerable promise. This guide provides a comparative analysis of the performance of perovskite solar cells with and without an ethylammonium-based additive, based on available experimental data.

While direct, comprehensive studies on **Ethylammonium Formate** (EAF) as an additive are limited in publicly available research, we can infer its potential impact by examining the effects of its constituent ions: the ethylammonium cation and the formate anion. This guide utilizes experimental data for Ethylammonium Iodide (EAI) as a proxy to illustrate the influence of the ethylammonium cation and incorporates findings on formate-based additives to provide a holistic overview.

Performance Metrics: A Quantitative Comparison

The introduction of an ethylammonium-based additive has been shown to influence the key performance parameters of perovskite solar cells. The following table summarizes the photovoltaic performance of a control perovskite solar cell and one incorporating Ethylammonium Iodide (EAI) as an additive.

Performance Metric	Control Device	Device with 0.5 vol% EAI Additive
Power Conversion Efficiency (PCE)	9.4 ± 0.76%	10.2 ± 0.58%
Open-Circuit Voltage (Voc)	Data not available	Data not available
Short-Circuit Current Density (Jsc)	Data not available	Data not available
Fill Factor (FF)	Data not available	Data not available

Note: The data presented is for Ethylammonium Iodide (EAI) as an additive and serves as an illustrative example of the potential effects of an ethylammonium-based additive.[1]

The data indicates that the addition of a small amount of EAI can lead to an improvement in the power conversion efficiency of the perovskite solar cell.[1] Research on other formate-based additives, such as formamidine formate (FAFO), has also demonstrated significant efficiency enhancements, with champion power conversion efficiencies reaching up to 20.94%. [2][3]

Experimental Protocols

The fabrication of high-quality perovskite films is critical for achieving high-performance solar cells. Below are generalized experimental protocols for the fabrication of a standard perovskite solar cell and one with an ethylammonium-based additive.

Fabrication of Control Perovskite Solar Cell

- Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes before deposition of the electron transport layer.
- Electron Transport Layer (ETL) Deposition: A compact layer of TiO_2 is deposited onto the FTO substrate via spin-coating of a precursor solution, followed by annealing at high temperature. Subsequently, a mesoporous TiO_2 layer is often deposited on top of the compact layer and sintered.[4]

- Perovskite Layer Deposition (One-Step Method): A perovskite precursor solution (e.g., $\text{CH}_3\text{NH}_3\text{PbI}_3$) is prepared by dissolving the respective salts in a solvent like N,N-dimethylformamide (DMF). The solution is then spin-coated onto the TiO_2 layer in an inert atmosphere. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a moderate temperature (e.g., 100 °C) to remove residual solvent and complete the crystallization process.
- Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as spiro-OMeTAD, is prepared in chlorobenzene with additives like Li-TFSI and t-BP. This solution is then spin-coated on top of the perovskite layer.[4]
- Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation to complete the device.[4]

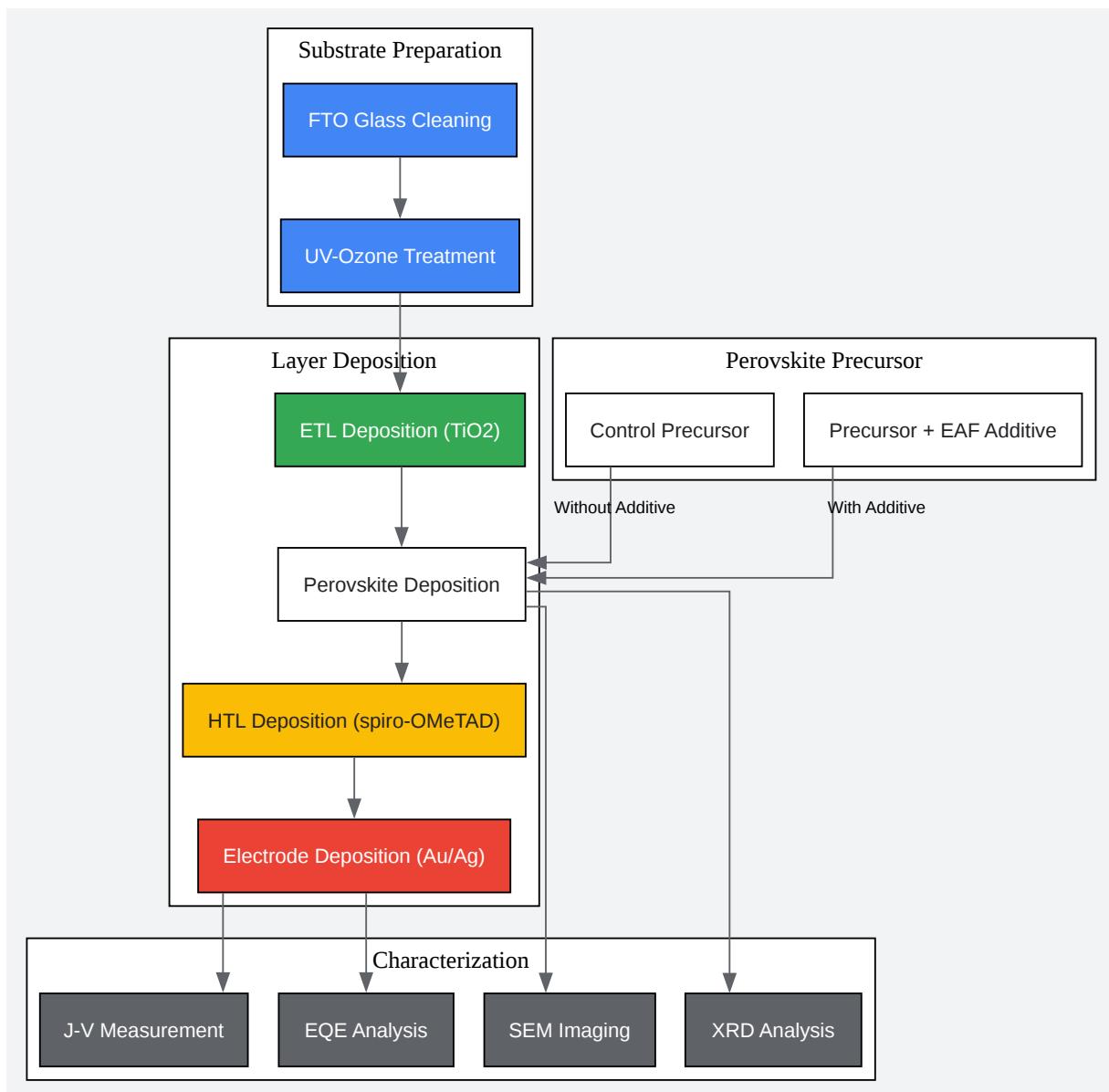
Fabrication of Perovskite Solar Cell with Ethylammonium-Based Additive

The fabrication process for a perovskite solar cell with an ethylammonium-based additive is similar to the control device, with a key modification in the perovskite layer deposition step:

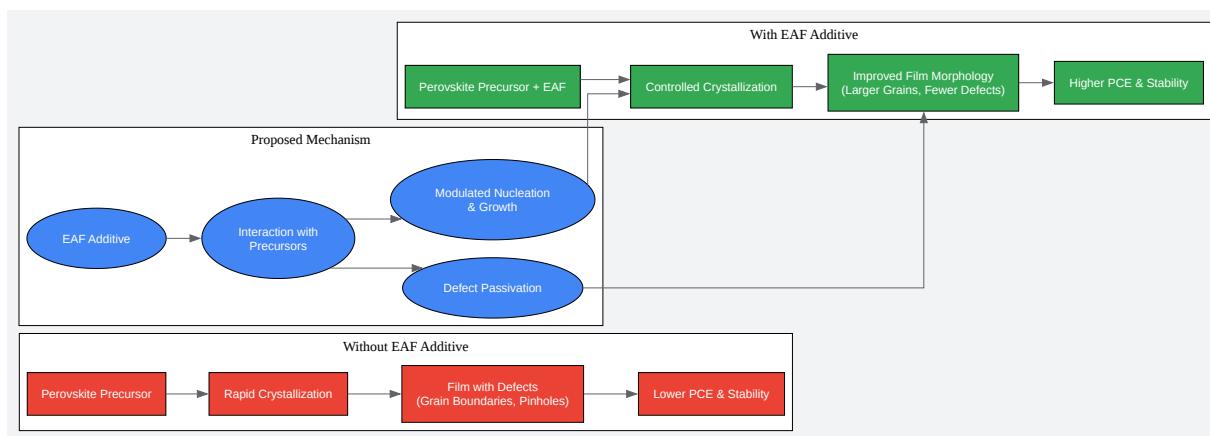
- Perovskite Layer Deposition with Additive: A specific volume percentage (e.g., 0.5 vol%) of the ethylammonium-based additive (e.g., Ethylammonium Iodide) is incorporated into the perovskite precursor solution before the spin-coating process.[1] The subsequent steps of anti-solvent treatment, annealing, HTL deposition, and electrode deposition remain the same as the control protocol.

Visualizing the Impact and Process

To better understand the experimental workflow and the proposed mechanism of action for the additive, the following diagrams are provided.

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Experimental workflow for perovskite solar cell fabrication.



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Proposed mechanism of EAF additive on perovskite film formation.

Discussion on the Role of Ethylammonium Formate

The anticipated benefits of using **Ethylammonium Formate** (EAF) as an additive can be attributed to the distinct roles of the ethylammonium (EA^+) cation and the formate ($HCOO^-$) anion.

The ethylammonium cation, being larger than the commonly used methylammonium (MA^+), can influence the crystal growth and morphology of the perovskite film.^[1] Studies have shown that the incorporation of EA^+ can lead to higher absorbance at longer wavelengths and an

increased degree of crystallinity.^[1] This improved film quality can reduce defect states and enhance charge carrier transport, thereby contributing to higher power conversion efficiency.

The formate anion is believed to play a crucial role in regulating the crystallization of the perovskite material.^[2] It can coordinate with the lead iodide (PbI₂) in the precursor solution, forming intermediate complexes that slow down the rapid crystallization process. This controlled crystallization allows for the formation of larger, more uniform perovskite grains with fewer defects, such as pinholes and grain boundaries.^{[2][3]} Research on other formate-based additives has demonstrated improved thermal stability of the resulting perovskite films.^[2]

In synergy, the ethylammonium and formate ions in EAF are expected to promote the formation of a high-quality perovskite film with enhanced electronic properties and stability, ultimately leading to more efficient and durable solar cell devices. Further dedicated research on **Ethylammonium Formate** as an additive is warranted to fully elucidate its impact and optimize its application in perovskite solar cell technology.

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